molecular formula C20H16Cl2N2O2 B5289294 6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline

6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline

Katalognummer: B5289294
Molekulargewicht: 387.3 g/mol
InChI-Schlüssel: HSAGSNQDGQUPAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline, also known as DCPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying the function of certain proteins in the human body. DCPIQ is a quinoline derivative and belongs to a class of compounds known as kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysfunction is often associated with various diseases, including cancer. DCPIQ has been shown to inhibit the activity of several kinases, making it a promising candidate for further research.

Wirkmechanismus

6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline inhibits the activity of kinases by binding to a specific pocket in the kinase molecule. This binding prevents the kinase from interacting with its natural substrates, leading to a reduction in kinase activity. The exact mechanism by which this compound binds to kinases is still being investigated, but it is thought to involve interactions with specific amino acid residues in the kinase active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific kinase being targeted. For example, inhibition of PAK4 by this compound has been shown to reduce cell migration and invasion, while inhibition of LRRK2 has been shown to reduce the accumulation of toxic protein aggregates in neurons, which is a hallmark of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline in lab experiments is its specificity for certain kinases. By selectively inhibiting the activity of specific kinases, this compound can help researchers to better understand the function of these kinases in various cellular processes. However, one limitation of using this compound is that it may not be effective against all kinases, and its specificity may vary depending on the specific kinase being targeted.

Zukünftige Richtungen

There are several potential future directions for research on 6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline. One area of interest is the development of this compound analogs with improved specificity and potency for specific kinases. Another area of interest is the use of this compound in animal models to investigate its potential as a therapeutic agent for various diseases, including cancer and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesemethoden

6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline can be synthesized using a two-step process. The first step involves the reaction of 3,4-dichloroaniline with morpholine to form 2-(3,4-dichlorophenyl)morpholine. In the second step, the resulting intermediate is reacted with 6-chloroquinoline-3-carbaldehyde in the presence of a catalyst to form this compound.

Wissenschaftliche Forschungsanwendungen

6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline has been used in several scientific studies to investigate the function of specific kinases in various cellular processes. For example, this compound has been shown to inhibit the activity of a kinase called PAK4, which plays a role in cell migration and invasion. Inhibition of PAK4 by this compound has been shown to reduce the invasiveness of cancer cells in vitro, suggesting that this compound may have potential as an anti-cancer agent. This compound has also been used to study the function of another kinase called LRRK2, which is implicated in the development of Parkinson's disease.

Eigenschaften

IUPAC Name

[2-(3,4-dichlorophenyl)morpholin-4-yl]-quinolin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-16-5-3-14(11-17(16)22)19-12-24(8-9-26-19)20(25)15-4-6-18-13(10-15)2-1-7-23-18/h1-7,10-11,19H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAGSNQDGQUPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)N=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.